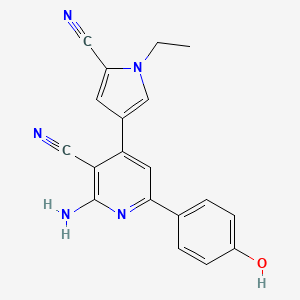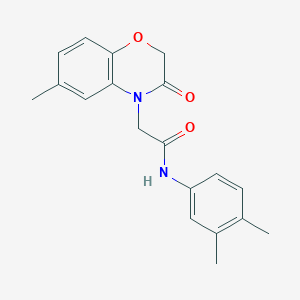![molecular formula C19H21N5O2 B6004783 N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6004783.png)
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide, also known as JNJ-64619178, is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer.
Mécanisme D'action
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is a selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which play a critical role in the regulation of gene expression. BET proteins are involved in the transcription of oncogenes, which are often overexpressed in cancer cells. By inhibiting BET proteins, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide can suppress the expression of these oncogenes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to reduce the levels of inflammatory cytokines, which are often elevated in cancer patients. N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of other anticancer agents, which could potentially lead to more effective combination therapies. However, one limitation of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide research. One direction is to investigate its efficacy in clinical trials as a single agent or in combination with other anticancer agents. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide and identify potential biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide involves a multistep process starting from commercially available starting materials. The key steps include the formation of an indazole ring, the introduction of a piperidine ring, and the attachment of a pyridine ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has shown potent antitumor activity in vitro and in vivo, with minimal toxicity to normal cells. N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and doxorubicin.
Propriétés
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-14-6-4-10-24(12-14)18-13(5-3-9-20-18)11-21-19(26)17-15-7-1-2-8-16(15)22-23-17/h1-3,5,7-9,14,25H,4,6,10-12H2,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETGRDOYGGRGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CNC(=O)C3=NNC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6004701.png)

![N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B6004718.png)
![3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6004727.png)
![3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)
![4-fluoro-N-{[1-(4-pentenoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6004736.png)
![N-(4-chlorobenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6004744.png)
![methyl 5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6004754.png)

![N-[3-(4-morpholinyl)propyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B6004767.png)
![4-(aminosulfonyl)-N-[1-methyl-2-(2-thienyl)ethyl]benzamide](/img/structure/B6004772.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxyacetamide](/img/structure/B6004778.png)
![N-cyclohexyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6004802.png)
![1-[5-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methyl)-2-methoxyphenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6004803.png)